molecular formula C20H24N2O3 B2552594 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide CAS No. 1110883-26-5

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide

Cat. No.: B2552594
CAS No.: 1110883-26-5
M. Wt: 340.423
InChI Key: LWZACHFUFUKWNQ-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-[2-(Dimethylamino)-2-Phenylethyl]acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin moiety, which is a fused ring structure consisting of two oxygen atoms and a benzene ring, and an acetamide group, which is a derivative of acetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is to start with 2,3-dihydro-1,4-benzodioxin-6-amine, which undergoes acylation with acetic anhydride to form the corresponding acetamide

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the benzodioxin ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the acetamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using various alkyl or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Oxidation of the benzodioxin ring can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction of the acetamide group can yield the corresponding amine.

  • Substitution: Substitution reactions can introduce various alkyl or aryl groups at different positions on the benzodioxin ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been studied for potential use as an enzyme inhibitor, which could be useful in treating diseases such as Alzheimer's.

  • Medicine: The compound's potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition and modulation of biological pathways.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.

Comparison with Similar Compounds

  • 2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)pyrrolidine: This compound shares the benzodioxin core but has a different functional group.

  • N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives: These compounds are similar in structure but have a benzenesulfonamide group instead of an acetamide group.

Uniqueness: The uniqueness of 2-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-N-[2-(Dimethylamino)-2-Phenylethyl]acetamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamide derivatives. The synthesis typically involves the use of reagents such as bromoacetyl bromide and bases like lithium hydride in solvents such as DMF (Dimethylformamide) to facilitate the formation of the desired acetamide structure .

PropertyValue
Molecular FormulaC18H22N2O3
Molecular Weight314.38 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO

Biological Activity

The biological activity of this compound has been investigated primarily in the context of enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

Research indicates that derivatives of benzodioxane exhibit significant inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase , which are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively . The inhibition of these enzymes suggests that the compound may have potential applications in treating metabolic disorders and neurodegenerative diseases.

The proposed mechanism involves the interaction of the compound with specific active sites on target enzymes, leading to a reduction in their activity. For example:

  • α-glucosidase Inhibition : This enzyme is responsible for breaking down carbohydrates into glucose. Inhibition leads to decreased glucose absorption, which is beneficial for T2DM management.
  • Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may enhance acetylcholine levels in synaptic clefts, potentially improving cognitive function in AD patients.

Case Studies

Several studies have highlighted the therapeutic potential of compounds similar to This compound :

  • Study on α-glucosidase Inhibition : A recent study evaluated a series of benzodioxane derivatives for their ability to inhibit α-glucosidase. Results showed that certain modifications significantly enhanced inhibitory potency, suggesting structural optimization can lead to more effective antidiabetic agents .
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of related compounds against oxidative stress-induced neuronal death. The findings indicated that these compounds could protect neurons by modulating oxidative stress pathways .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-22(2)17(16-6-4-3-5-7-16)14-21-20(23)13-15-8-9-18-19(12-15)25-11-10-24-18/h3-9,12,17H,10-11,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZACHFUFUKWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)CC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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